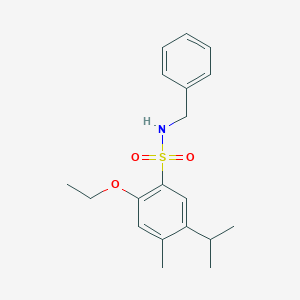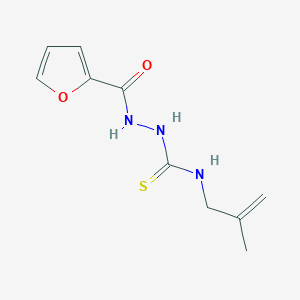
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 305.2 g/mol.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been investigated for its potential use as a pesticide and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA, thereby inhibiting cell growth and proliferation. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. This compound has also been shown to inhibit the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. In addition, this compound has been shown to exhibit antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using simple methods. This compound is also relatively inexpensive compared to other compounds with similar activities. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. In addition, this compound can be toxic to some cell types, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide. One area of interest is the development of this compound analogs with improved activity and selectivity. Another area of interest is the investigation of the potential use of this compound as a pesticide and as a corrosion inhibitor. Furthermore, the potential use of this compound in combination with other compounds for the treatment of cancer and inflammatory diseases should be explored. Finally, the potential use of this compound as a tool for studying DNA and RNA synthesis should be investigated.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. This compound has also been investigated for its potential use as a pesticide and as a corrosion inhibitor. The mechanism of action of this compound is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA. This compound has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on this compound, including the development of this compound analogs with improved activity and selectivity, and the investigation of the potential use of this compound as a tool for studying DNA and RNA synthesis.
Métodos De Síntesis
2-(2,4-dichlorophenyl)-N-(2-pyridinylmethyl)acetamide can be synthesized using various methods, including the reaction of 2,4-dichlorobenzoyl chloride with 2-pyridinemethanol in the presence of a base, such as triethylamine. Another method involves the reaction of 2,4-dichlorobenzoyl chloride with 2-pyridinylmethylamine in the presence of a base, followed by acetylation with acetic anhydride.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-11-5-4-10(13(16)8-11)7-14(19)18-9-12-3-1-2-6-17-12/h1-6,8H,7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGHQINTTSUMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isopropoxypropyl)-5-methoxybenzamide](/img/structure/B5199300.png)
![N-(1-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5199302.png)
![N'-(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)-2-pyridinecarbohydrazide](/img/structure/B5199306.png)

![1-(4-fluoro-3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5199318.png)

![2-[{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5199332.png)
![3-(4-chlorophenyl)-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5199340.png)


![ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)
![N-{2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5199396.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)
